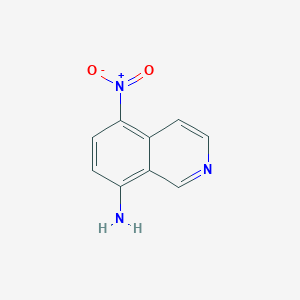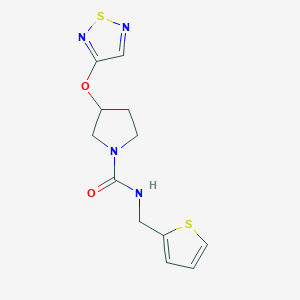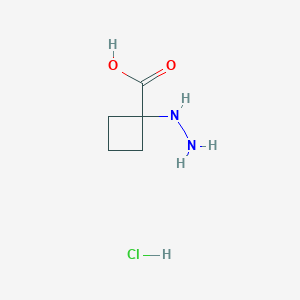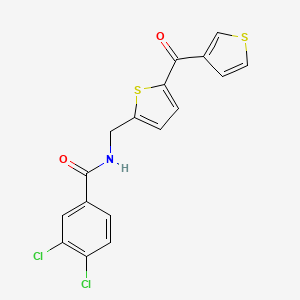![molecular formula C15H18N2O3 B2548224 N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2190254-96-5](/img/structure/B2548224.png)
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “morpholine-4-carbonyl” part suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The morpholine ring is likely to provide some degree of polarity to the molecule, and the amide group could participate in hydrogen bonding, which could influence its physical and chemical properties .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid. The specific reactions that this compound would undergo would depend on the exact structure and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of amides include the ability to participate in hydrogen bonding, relatively high boiling points compared to similar-sized molecules that don’t contain hydrogen bonding, and the ability to act as a weak base .Applications De Recherche Scientifique
Antibacterial Agents
N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide has shown significant potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit strong antibacterial activity against various strains of bacteria. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antifungal Applications
In addition to its antibacterial properties, this compound has been evaluated for its antifungal activities. Studies have demonstrated that it can effectively inhibit the growth of several fungal species, making it useful in treating fungal infections. This dual antibacterial and antifungal capability enhances its value in medicinal chemistry .
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various chronic diseases. N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide has shown promising results in scavenging free radicals, suggesting its potential use in developing treatments for diseases caused by oxidative stress .
Anti-inflammatory Agents
Research has explored the anti-inflammatory potential of this compound. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound’s ability to reduce inflammation could make it a valuable component in developing new anti-inflammatory drugs .
Cancer Research
N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide has been studied for its potential in cancer treatment. Preliminary studies suggest that it may inhibit the growth of certain cancer cells, making it a candidate for further research in oncology. Its mechanism of action in cancer cells is still under investigation, but early results are promising .
Neuroprotective Agents
The compound has also been evaluated for its neuroprotective properties. Neuroprotection is crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies indicate that N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide may help protect neurons from damage, potentially slowing the progression of these diseases .
Safety and Hazards
Propriétés
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-11-12-3-5-13(6-4-12)15(19)17-7-9-20-10-8-17/h2-6H,1,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRGYFQJVONJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

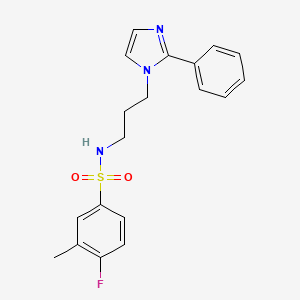
![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)
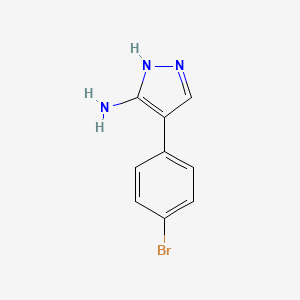
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)
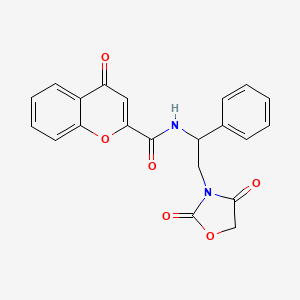
![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)
![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)
![N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2548158.png)
